4-Ethylamino-1-butanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

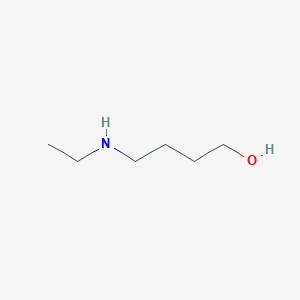

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(ethylamino)butan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-2-7-5-3-4-6-8/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNNOLUAMRODAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70338140 | |

| Record name | 4-Ethylamino-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39216-86-9 | |

| Record name | 4-Ethylamino-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70338140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethylamino-1-butanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Amino Alcohols in Organic Synthesis and Applied Chemistry

Amino alcohols are a critically important class of organic compounds that feature both an amine and a hydroxyl functional group. alfa-chemistry.comscbt.comwikipedia.org This dual functionality allows them to act as versatile building blocks in organic synthesis, enabling the construction of complex molecules. scbt.comscbt.com They are key intermediates in the synthesis of a vast number of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. nih.govrsc.org In applied chemistry, amino alcohols are utilized as solvents, high-boiling bases, and corrosion inhibitors. alfa-chemistry.com Their ability to form soaps with fatty acids makes them effective emulsifiers in products like polishes and cosmetics. alfa-chemistry.com Furthermore, their capacity to absorb carbon dioxide finds application in water treatment and gas sweetening processes. alfa-chemistry.com Chiral amino alcohols are of particular importance as they are used as chiral ligands and auxiliaries in asymmetric synthesis, a field crucial for the production of enantiomerically pure drugs. um.edu.my

The β-amino alcohol structural motif is particularly prevalent in many biologically active compounds and pharmaceuticals. nih.govacsgcipr.org For instance, naturally occurring compounds like ephedrine (B3423809) and pseudoephedrine, as well as synthetic drugs such as salbutamol (B1663637) and propranolol, contain this key functional group. acsgcipr.orgnih.gov The development of efficient synthetic methods to access these structures, including N-substituted β-amino alcohols, is an active area of research. acsgcipr.orgnih.govscispace.com

Research Context and Scope for 4 Ethylamino 1 Butanol

4-Ethylamino-1-butanol, a specific substituted butanolamine, has garnered attention within the scientific community. Its structure, featuring an ethylamino group at the 4-position of a butanol chain, makes it a subject of interest for various chemical syntheses and applications. Research into this compound includes its synthesis, characterization of its physical and chemical properties, and exploration of its utility as an intermediate and functional chemical.

The compound is used as an intermediate in the production of various organic molecules, including pharmaceuticals and dyes. guidechem.com It also finds application as a pH adjuster and neutralizer in the coating industry and as a surfactant and emulsifier in cleaning products. guidechem.com The presence of both a secondary amine and a primary alcohol group allows for a range of chemical transformations, making it a versatile building block for more complex molecules. For example, it has been used in the synthesis of ligands for corticotropin-releasing factor type-1 (CRF1) receptors. nih.gov

Historical Development of Research on Aliphatic Amino Alcohols

Established Synthetic Pathways to this compound

The preparation of this compound can be approached through several established strategies, each with its own set of advantages and limitations. These include multi-step syntheses, which allow for controlled, sequential transformations, and one-pot reactions that offer increased efficiency by combining multiple steps. Furthermore, the burgeoning field of biotechnology presents sustainable alternatives through biocatalytic and fermentative production of amino alcohols.

Multi-Step Synthesis Approaches

Multi-step synthesis provides a robust and controlled route to this compound, often involving the sequential introduction of the amino and hydroxyl functionalities. A common strategy involves the use of a starting material that already contains a four-carbon chain and a hydroxyl group, such as 4-aminobutanol. This precursor can then be N-alkylated to introduce the ethyl group.

One illustrative multi-step synthesis starts with 4-aminobutanol, which is reacted with di-tert-butyl dicarbonate (B1257347) to protect the amino group as a tert-butoxycarbonyl (BOC) derivative. The resulting intermediate, tert-butyl N-(4-hydroxybutyl)carbamate, can then be ethylated. Subsequent removal of the BOC protecting group yields the final product, this compound.

Another multi-step approach could begin with the synthesis of 4-aminobutanol itself from precursors like 2-(4-hydroxybutyl)-2H-isoindole-1,3-dione, which upon hydrolysis, yields 4-aminobutanol. chemicalbook.com This can then be subjected to reductive amination with acetaldehyde (B116499) to introduce the ethyl group. Multi-step syntheses, while potentially longer, offer high purity and well-defined intermediates. libretexts.org

A generalized multi-step synthesis of a related compound, 4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol, involves the reaction of 2-bromo-1-(1,3-thiazol-2-yl)ethanone with 4-aminobutan-2-ol (B1584018) in the presence of a base. This highlights a common theme in multi-step syntheses: the coupling of two key fragments to build the final molecular architecture.

| Starting Material | Key Intermediates | Final Product | Reference |

| 4-Aminobutanol | tert-Butyl N-(4-hydroxybutyl)carbamate | This compound | |

| 2-(4-Hydroxybutyl)-2H-isoindole-1,3-dione | 4-Aminobutanol | This compound | chemicalbook.com |

| 2-Bromo-1-(1,3-thiazol-2-yl)ethanone, 4-Aminobutan-2-ol | - | 4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol |

One-Pot Reaction Strategies

One-pot reactions offer a more streamlined and efficient alternative to traditional multi-step syntheses by carrying out multiple transformations in a single reaction vessel without isolating intermediates. This approach can save time, resources, and reduce waste.

For the synthesis of related amino alcohols, one-pot procedures have been successfully developed. For instance, various thiazolidinone derivatives have been synthesized in a one-pot reaction involving an amino alcohol (like 4-aminobutanol), phenyl isothiocyanate, and chloroacetyl chloride. jocpr.comresearchgate.net While not directly producing this compound, this demonstrates the feasibility of one-pot strategies for constructing complex molecules from simple amino alcohol precursors.

The synthesis of polyoxazoline ligands from polycarboxylic acids and chiral β-amino alcohols has also been achieved in a one-pot reaction, showcasing a simpler and more efficient method compared to traditional approaches that require activating agents. beilstein-journals.org This highlights a trend towards developing more sustainable and efficient synthetic methods.

Reductive amination, a key reaction for forming amines, is often performed as a one-pot procedure where an aldehyde or ketone reacts with an amine to form an imine intermediate, which is then reduced in situ to the desired amine. bu.edumasterorganicchemistry.com This strategy could be directly applied to the synthesis of this compound by reacting 4-aminobutanol with acetaldehyde in the presence of a suitable reducing agent.

| Reaction Type | Reactants | Product Type | Reference |

| Thiazolidinone Synthesis | Amino alcohol, Phenyl isothiocyanate, Chloroacetyl chloride | Thiazolidinone | jocpr.comresearchgate.net |

| Polyoxazoline Synthesis | Polycarboxylic acid, Chiral β-amino alcohol | Polyoxazoline | beilstein-journals.org |

| Reductive Amination | Carbonyl compound, Amine, Reducing agent | Amine | bu.edumasterorganicchemistry.com |

Bio-Catalytic and Fermentative Production Routes for Amino Alcohols

Biocatalysis and fermentation are emerging as powerful and sustainable alternatives to conventional chemical synthesis for the production of amino alcohols. rsc.org These methods utilize enzymes or whole microorganisms to carry out specific chemical transformations, often with high selectivity and under mild reaction conditions.

The fermentative production of 4-amino-1-butanol (B41920) (4AB) has been successfully demonstrated using metabolically engineered Corynebacterium glutamicum. chemicalbook.comnih.gov By introducing a novel pathway comprising a putrescine aminotransferase and an aldehyde dehydrogenase from Escherichia coli, the engineered strain was able to produce 24.7 g/L of 4AB from glucose. nih.gov This approach provides a direct route to the precursor of this compound from renewable resources.

Enzymatic cascades are also being developed for the synthesis of chiral amino alcohols. acs.org For example, multi-enzyme pathways have been designed to convert L-phenylalanine into enantiomerically pure phenylethanolamine and 2-phenylglycinol. acs.org These biocatalytic systems often employ enzymes like transaminases and alcohol dehydrogenases. acs.orgucl.ac.uk

The production of higher alcohols from amino acids through fermentation by yeast is another established bio-based route. tandfonline.comtandfonline.comnih.gov While not directly producing this compound, this process demonstrates the potential of microorganisms to convert amino acids into a variety of alcohol products. nih.gov

| Method | Organism/Enzyme | Product | Key Findings | Reference |

| Fermentation | Engineered Corynebacterium glutamicum | 4-Amino-1-butanol | Production of 24.7 g/L from glucose. nih.gov | chemicalbook.comnih.gov |

| Biocatalytic Cascade | Multi-enzyme pathway | Chiral Amino Alcohols | Conversion of L-phenylalanine to enantiopure amino alcohols. acs.org | acs.org |

| Fermentation | Yeast | Higher Alcohols | Conversion of amino acids to various alcohols. tandfonline.com | tandfonline.comtandfonline.comnih.gov |

| Biocatalysis | Transketolase/Transaminase pathway | Chiral Amino Alcohols | Synthesis of chiral amino alcohols from achiral substrates. ucl.ac.uk | ucl.ac.uk |

Mechanistic Studies of this compound Formation

The synthesis of this compound relies on fundamental organic reactions, primarily nucleophilic substitution and reductive amination. A mechanistic understanding of these processes is essential for optimizing reaction conditions and achieving high yields of the desired product.

Nucleophilic Substitution Reactions in Amino Alcohol Synthesis

Nucleophilic substitution is a cornerstone of organic synthesis and plays a crucial role in the formation of amino alcohols and their derivatives. In the context of this compound synthesis, this reaction type can be employed to introduce either the amino or the ethyl group.

One potential synthetic route involves the reaction of a 4-halobutanol with ethylamine (B1201723). In this SN2 reaction, the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the halogen, leading to the displacement of the halide and the formation of the C-N bond. The hydroxyl group can also participate in substitution reactions, though it is a poorer leaving group than halides and typically requires activation.

The synthesis of related compounds often relies on nucleophilic substitution. For example, the preparation of 4-{[1-(1,3-Thiazol-2-yl)ethyl]amino}butan-2-ol can involve a nucleophilic substitution or a Mitsunobu reaction to couple the thiazole-ethylamine intermediate to a butan-2-ol backbone.

Reductive Amination Mechanisms

Reductive amination is a highly efficient method for the synthesis of amines and is particularly relevant for the preparation of this compound. acs.org This reaction involves the initial formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its reduction to the corresponding amine. bu.edumasterorganicchemistry.comorganicchemistrytutor.com

A plausible pathway for synthesizing this compound via reductive amination would involve the reaction of 4-hydroxybutyraldehyde (B1207772) with ethylamine. The reaction begins with the nucleophilic attack of the ethylamine nitrogen on the carbonyl carbon of 4-hydroxybutyraldehyde. organicchemistrytutor.com This is followed by a series of proton transfers to form a carbinolamine intermediate, which then dehydrates to form an iminium ion. This electrophilic iminium ion is then readily reduced by a reducing agent, such as sodium borohydride (B1222165) (NaBH4) or sodium cyanoborohydride (NaBH3CN), to yield this compound. masterorganicchemistry.comorganicchemistrytutor.com

The use of sodium cyanoborohydride is often preferred as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde, preventing the undesired reduction of the aldehyde to the corresponding alcohol. masterorganicchemistry.com The entire process can be conveniently carried out in a single pot. bu.edu Rhodium-catalyzed reductive amination using molecular hydrogen as the reducing agent has also been developed for the synthesis of tertiary amines, showcasing the versatility of this reaction. researchgate.net

Chemo-Enzymatic Reaction Pathways

The integration of enzymatic methods with traditional chemical synthesis, known as chemo-enzymatic synthesis, offers powerful strategies for producing chiral amino alcohols like this compound with high stereoselectivity. These pathways leverage the high selectivity of enzymes for specific transformations, which can be difficult to achieve with conventional chemical catalysts. beilstein-journals.org Common approaches fall into categories such as late-stage functionalization of core structures or the creation of reactive intermediates. beilstein-journals.org

One prominent chemo-enzymatic strategy is the kinetic resolution of a racemic mixture. For amino alcohols, this often involves the use of hydrolases, particularly lipases, which are widely applied in the synthesis of active pharmaceutical ingredients (APIs). acs.org For instance, a racemic mixture of a suitable precursor alcohol can be resolved via esterification or hydrolysis catalyzed by a lipase. acs.org Lipase B from Candida antarctica (often immobilized as Novozym® 435) is a well-documented catalyst for the highly selective kinetic resolution of racemic alcohols and amines, leading to enantiomerically pure products. researchgate.netnih.gov In a potential pathway to (R)- or (S)-4-ethylamino-1-butanol, the enzyme would selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted enantiomeric alcohol.

Another approach involves the enzymatic reduction of a ketone precursor. Carbonyl reductases (KREDs) can be employed for the asymmetric reduction of ketones to produce chiral alcohols with high enantiomeric excess. researchgate.net A chemo-enzymatic route could, therefore, involve the synthesis of a keto-amine precursor, 4-ethylamino-1-butanone, followed by a highly stereoselective reduction of the ketone functionality using a suitable KRED.

Furthermore, multi-step chemo-enzymatic processes can be designed. A synthesis could begin with the lipase-catalyzed epoxidation of a starting alkene, followed by chemical or enzymatic hydrolysis of the epoxide to form a diol. nih.gov Subsequent steps would involve microbial oxidation and amination to yield the final this compound product. nih.gov These integrated pathways highlight the versatility of combining chemical and enzymatic steps to build complex molecules with high precision. beilstein-journals.org

Optimization of Synthetic Parameters for Enhanced Yield and Selectivity

Optimizing the conditions of a chemical reaction is crucial for maximizing product yield and selectivity while minimizing byproducts and resource consumption. For the synthesis of this compound, key parameters include the choice of solvent, the catalyst system, temperature, and pressure.

Solvent Effects on Reaction Outcomes

The solvent is not merely an inert medium but can profoundly influence reaction rates, equilibria, and catalyst performance in homogeneous catalysis. sci-hub.se Solvent properties such as polarity, hydrogen-bond donating/accepting abilities, and coordinating capability can alter the energy of transition states and the solubility of reactants and catalysts. sci-hub.se

In the context of amino alcohol synthesis, such as through reductive amination, the choice of solvent is critical to suppress side reactions like the premature reduction of the aldehyde or aldol (B89426) condensation. sci-hub.se A computational and experimental study on reductive amination highlighted that alcohols like methanol (B129727) and butanol are effective solvents. sci-hub.se Methanol, in particular, was identified as a promising candidate, while solvents like DMF (dimethylformamide), though seemingly suitable based on some parameters, could lead to catalyst inhibition. sci-hub.se The use of n-butanol as a solvent has been shown to enhance CO2 diffusion and solubility in amine solutions, suggesting its potential to favorably influence reactions involving amines. acs.org

The following table summarizes the expected performance of different solvents in a reductive amination reaction, a potential route for synthesizing this compound.

Table 1: Predicted Solvent Effects on Reductive Amination Performance

| Solvent | Expected Amine Yield | Key Observations | Source |

|---|---|---|---|

| Methanol | High | Favorable kinetics and minimal catalyst inhibition. | sci-hub.se |

| 1-Butanol (B46404) | Slightly lower than Methanol | Good performance, correctly predicted by in silico screening. | sci-hub.se |

| Toluene | Very Low | Unfavorable impact on reaction, leading to significant byproduct formation. | sci-hub.se |

| n-Heptane | Very Low | Unfavorable impact on reaction, leading to significant byproduct formation. | sci-hub.se |

Catalyst Systems in Amino Alcohol Synthesis

The development of advanced catalyst systems is central to modern organic synthesis, enabling efficient and selective formation of C-N and C-O bonds found in amino alcohols. A variety of metal-based catalysts have been developed for these transformations.

Chromium-Based Catalysts : A chromium-catalyzed asymmetric cross-coupling of aldehydes and imines has been developed as an effective method for producing β-amino alcohols. westlake.edu.cn This system uses an α-amino radical polar crossover strategy to control chemo- and stereoselectivity. The oxygenophilic nature of chromium ions allows the alkyl chromium intermediate to selectively add to aldehydes over imines, a key factor in achieving high selectivity. westlake.edu.cn A dual Cr/photoredox catalytic system has also been shown to enable the synthesis of protected 1,2-amino alcohols from carbonyl compounds. organic-chemistry.org

Iridium-Based Catalysts : Iridium catalysts have been found to be effective for the C–H amidation of sp³ methyl C–H bonds, presenting a novel synthetic route to 1,2-amino alcohols from readily available alcohol starting materials. rsc.org

Palladium-Based Catalysts : Pd(II)/bis-sulfoxide (SOX) catalysis is used for the stereodivergent synthesis of 1,3-amino alcohols. nih.gov By tuning the specific SOX ligand and quinone oxidant, the reaction can be directed to selectively form either anti- or syn- diastereomers. nih.gov

Photoredox Catalysis : Dual catalytic systems combining a photoredox catalyst with another catalyst are increasingly common. For example, an acridinium (B8443388) photoredox catalyst paired with a hydrogen-atom transfer (HAT) catalyst can directly convert aliphatic alcohols into 1,2-amino alcohols under mild conditions. rsc.org

The table below provides a comparative overview of different catalyst systems applicable to amino alcohol synthesis.

Table 2: Comparison of Catalyst Systems for Amino Alcohol Synthesis

| Catalyst System | Reaction Type | Key Advantages | Source |

|---|---|---|---|

| Cr-catalyzed Asymmetric Cross-Coupling | Aldehyde-imine coupling | High chemo- and stereoselectivity; modular synthesis. | westlake.edu.cn |

| Iridium-catalyzed C-H Amidation | C-H functionalization of alcohols | Utilizes readily available starting materials. | rsc.org |

| Pd(II)/SOX Catalysis | Allylic C-H amination | Tunable diastereoselectivity (anti or syn). | nih.gov |

Temperature and Pressure Influence on Reaction Kinetics

Temperature is a fundamental parameter in chemical kinetics, directly influencing reaction rates. According to the Arrhenius equation, the rate constant of a reaction typically increases exponentially with temperature. In the synthesis of butanol derivatives, increasing the reaction temperature generally leads to a higher rate of reaction and increased conversion of reactants. ijert.org For example, in the esterification of butanol, conversion increases with temperature. However, for reversible reactions, temperature can also affect the equilibrium position. If the reaction is exothermic, higher temperatures may decrease the equilibrium conversion. ijert.org

Pressure is a significant factor primarily in reactions involving gases or conducted under supercritical conditions. In the synthesis of 1-butanol from ethanol (B145695) via the Guerbet reaction, high-pressure liquid-phase reactors operating up to 20 MPa have been utilized. researchgate.net Such conditions, often near the critical temperature and pressure of the reactants (the critical temperature of 1-butanol is 563 K), can influence phase behavior, reactant solubility, and reaction rates. researchgate.netnih.gov For a reaction like the amination of butanol, which may involve gaseous ammonia (B1221849) or ethylamine, pressure would directly affect the concentration of the amine in the liquid phase, thereby influencing the reaction rate according to the law of mass action.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the various protons in the molecule are observed. For instance, studies of related amino alcohols show characteristic peaks for protons adjacent to amine and hydroxyl groups. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are critical for assigning each proton to its specific location within the molecular structure.

A related compound, 4-amino-1-butanol, shows specific proton signals that can be compared. chemicalbook.com For example, the protons on the carbon bearing the hydroxyl group (C1) and the carbon adjacent to the amino group (C4) would exhibit characteristic chemical shifts. The methylene (B1212753) protons in the butyl chain would appear as multiplets due to coupling with adjacent protons.

While specific ¹H NMR data for this compound is not detailed in the provided results, data for structurally similar compounds, such as 4-((4-ethylphenyl)amino)butan-1-ol, reveals complex multiplets for the methylene protons of the butanol chain and distinct signals for the ethyl group protons. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Investigations

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. oregonstate.edu Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal is indicative of the carbon's chemical environment (e.g., attached to an oxygen, nitrogen, or other carbons).

For example, in a study of various ethylamino alkanols, including this compound, ¹³C NMR was used to investigate the structural factors influencing CO2 absorption. researchgate.net The carbon attached to the hydroxyl group (C1) would resonate at a downfield chemical shift compared to the other methylene carbons in the chain. Similarly, the carbon bonded to the nitrogen atom (C4) and the carbons of the ethyl group would have characteristic chemical shifts.

A study on 4-amino-1-butanol, a related compound, provides reference points for the chemical shifts of the butanol backbone carbons. scispace.comchemicalbook.com The presence of the ethyl group in this compound would introduce two additional signals and cause shifts in the butanol chain carbon resonances compared to 4-amino-1-butanol.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may differ slightly from experimental data.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (-CH₂OH) | 60-65 |

| C2 (-CH₂-) | 28-32 |

| C3 (-CH₂-) | 30-34 |

| C4 (-CH₂NH-) | 48-52 |

| C5 (-NHCH₂CH₃) | 40-44 |

| C6 (-NHCH₂CH₃) | 14-18 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Connectivity Assignment

To definitively establish the structure of this compound, two-dimensional (2D) NMR techniques are invaluable. Correlation SpectroscopY (COSY) and Heteronuclear Multiple Quantum Coherence (HMQC) are powerful experiments for determining the connectivity between atoms. nih.gov

A COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbons. youtube.com This allows for the tracing of the proton-proton connectivity throughout the entire molecule, confirming the sequence of the butanol chain and the ethyl group. youtube.com

An HMQC (or its more common alternative, HSQC) spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. uj.edu.pl This technique is instrumental in assigning the ¹³C NMR signals by linking them to the already assigned ¹H NMR signals. nih.gov For instance, the proton signal of the hydroxymethyl group (-CH₂OH) will show a correlation to the corresponding carbon signal in the HMQC spectrum, solidifying their assignment. nih.gov The combined use of COSY and HMQC allows for a complete and unambiguous assignment of all proton and carbon signals, thereby confirming the molecular structure of this compound. nih.govuj.edu.pl

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing the molecule to ionize and fragment. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z). The peak with the highest m/z value often corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound. For this compound (C₆H₁₅NO), the expected molecular weight is 117.19 g/mol . nih.govtcichemicals.com

The fragmentation pattern is a unique fingerprint of the molecule. aip.org Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the bond adjacent to the oxygen atom). libretexts.orgyoutube.com For this compound, alpha-cleavage could lead to the loss of a propyl group to form a fragment with m/z 74, or the loss of an ethylamino group. The fragmentation of the ethylamino side chain would also produce characteristic ions. The base peak in the GC-MS data for this compound is observed at m/z 58. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. jmchemsci.com This technique is widely used to determine the purity of a sample and to identify its components. jmchemsci.comvwr.com A sample of this compound can be injected into the GC, where it is vaporized and separated from any impurities. As the pure compound elutes from the GC column, it enters the mass spectrometer, where a mass spectrum is obtained.

The retention time from the gas chromatogram and the mass spectrum together provide a high degree of certainty in the identification of the compound. jmchemsci.com The NIST Mass Spectrometry Data Center contains a reference spectrum for this compound (NIST Number: 237718), which can be used for comparison and confirmation. nih.gov The data shows a top peak at m/z 58, a second highest at m/z 30, and a third highest at m/z 84. nih.gov

Table 2: Key Mass Spectrometry Data for this compound from GC-MS nih.gov

| Feature | Value |

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol |

| NIST Number | 237718 |

| Top Peak (m/z) | 58 |

| 2nd Highest Peak (m/z) | 30 |

| 3rd Highest Peak (m/z) | 84 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

For this compound, with the molecular formula C₆H₁₅NO, HRMS provides an exact mass measurement that serves as a primary piece of evidence for its elemental composition. nih.gov The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculated value is then compared to the experimentally determined mass from the HRMS analysis. The close correlation between the theoretical and measured values confirms the elemental formula of the analyte. nih.gov This technique is particularly crucial in distinguishing the target compound from potential isomeric impurities.

Table 1: Theoretical Exact Mass Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₆H₁₅NO | nih.gov |

| Theoretical Monoisotopic Mass | 117.115364102 Da | nih.gov |

| Adduct Form [M+H]⁺ | 118.12264 m/z | uni.lu |

This interactive table provides the fundamental HRMS data used to confirm the elemental composition of this compound.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present within a molecule. itwreagents.combellevuecollege.edu

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds (stretching, bending, wagging). bellevuecollege.edu Specific functional groups absorb IR radiation at characteristic frequencies (expressed as wavenumbers, cm⁻¹), making the resulting spectrum a molecular "fingerprint". itwreagents.comdocbrown.info

The structure of this compound contains several key functional groups: a primary alcohol (hydroxyl, -OH), a secondary amine (-NH-), and alkane portions (C-H, C-C, C-N, C-O bonds). nih.gov

O-H Stretch: The hydroxyl group gives rise to a strong and characteristically broad absorption band in the region of 3550–3200 cm⁻¹. docbrown.infolibretexts.org The broadening is a result of intermolecular hydrogen bonding.

N-H Stretch: As a secondary amine, this compound is expected to show a single, sharp to moderately broad absorption band in the range of 3500–3300 cm⁻¹. libretexts.orglibretexts.org This peak is typically less intense than the O-H stretch.

C-H Stretch: The aliphatic ethyl and butyl groups produce strong, sharp absorption bands between 2960 and 2850 cm⁻¹. libretexts.org

C-O Stretch: The C-O single bond of the primary alcohol results in a strong absorption band in the 1350–1000 cm⁻¹ region. docbrown.info

C-N Stretch: The aliphatic C-N bond shows absorption in the 1250–1000 cm⁻¹ range. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Appearance |

| Alcohol | O-H stretch | 3550 - 3200 | Strong, Broad |

| Secondary Amine | N-H stretch | 3500 - 3300 | Sharp to Moderate, Weaker than O-H |

| Alkane | C-H stretch | 2960 - 2850 | Strong, Sharp |

| Alcohol | C-O stretch | 1350 - 1000 | Strong |

| Amine | C-N stretch | 1250 - 1000 | Moderate to Weak |

This interactive table summarizes the expected IR frequencies for the principal functional groups in this compound, aiding in its spectral identification.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within a molecule. This technique is most effective for compounds containing chromophores—conjugated systems or functional groups with π-electrons or non-bonding electrons that can be excited by UV-Vis radiation. itwreagents.com

Simple aliphatic amines and alcohols, such as this compound, lack significant chromophores. libretexts.org Aliphatic amines typically show only a weak absorption around 200 nm, which is often of little practical value for structural analysis. libretexts.org Similarly, the hydroxyl group does not absorb in the standard UV-Vis range (200-800 nm). Consequently, UV-Vis spectroscopy is generally not a primary tool for the structural elucidation of this compound, though it can be used to confirm the absence of aromatic or other unsaturated impurities. In some analytical methods, amines are intentionally reacted with derivatizing agents to form products with strong UV-Vis absorbance for the purpose of quantification. nih.gov

Integrated Spectroscopic Approaches for Comprehensive Structural Confirmation

While each spectroscopic technique provides valuable information, a single method is rarely sufficient for the complete and unambiguous structural elucidation of a molecule. A comprehensive confirmation of the structure of this compound is best achieved through an integrated approach, where the data from multiple spectroscopic methods are combined. researchgate.netresearchgate.net

The process for structural confirmation typically follows a logical sequence:

High-Resolution Mass Spectrometry (HRMS): The analysis begins with HRMS to determine the exact mass and, therefore, the precise molecular formula (C₆H₁₅NO). nih.govrsc.org This is the foundational piece of data that constrains all possible structures.

Infrared (IR) Spectroscopy: An IR spectrum is then acquired to identify the key functional groups present. For this compound, IR would confirm the presence of O-H and N-H groups, supporting the amino alcohol classification. nih.govx-mol.com The absence of bands for other groups (e.g., C=O at ~1700 cm⁻¹) rules out alternative structures like amides or ketones.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Although not the focus of this article, it is critical to note that NMR (¹H and ¹³C) would be the definitive technique to establish the connectivity of the atoms. It would show the specific arrangement of the ethyl group, the butyl chain, and the relative positions of the amino and hydroxyl functions, confirming the "4-ethylamino" and "1-butanol" components of the structure.

By integrating these techniques, a complete and confident structural assignment is made. HRMS provides the what (elemental composition), IR provides the who (functional groups), and NMR provides the how (atomic connectivity). This multi-faceted approach ensures that the assigned structure of this compound is correct and well-supported by empirical evidence.

Chemical Reactivity and Derivatization Research of 4 Ethylamino 1 Butanol

Reactions Involving the Hydroxyl Group

The primary alcohol moiety in 4-Ethylamino-1-butanol is a key site for derivatization, allowing for the formation of esters and ethers.

The conversion of alcohols to esters, known as esterification, is a fundamental reaction in organic synthesis. For this compound, the primary hydroxyl group can react with carboxylic acids or their derivatives to form the corresponding butyl esters.

A common method for this transformation is the Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comlibretexts.org This reaction is an equilibrium process where water is produced as a byproduct. masterorganicchemistry.com To drive the reaction towards the ester product, the alcohol is often used in large excess, or water is removed as it forms. masterorganicchemistry.com The reaction begins with the protonation of the carboxylic acid's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl group to form a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Subsequent proton transfer and elimination of a water molecule yield the final ester. masterorganicchemistry.com

Alternatively, more reactive acylating agents like acid chlorides or acid anhydrides can be used to form esters under milder conditions, often in the presence of a base to neutralize the acidic byproduct (e.g., HCl). openstax.org

Product Analysis: The resulting ester products can be identified and characterized using various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating the product from the reaction mixture and providing information about its molecular weight and fragmentation pattern. nih.gov Spectroscopic methods such as Infrared (IR) Spectroscopy can confirm the formation of the ester by showing the appearance of a characteristic C=O stretching band for the ester carbonyl group and the disappearance of the broad O-H stretch of the starting alcohol. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information, confirming the connectivity of the atoms in the newly formed molecule. nih.gov

Table 1: Representative Esterification Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Acetic Acid | H₂SO₄ (catalytic) | 4-(Ethylamino)butyl acetate |

| This compound | Butyric Acid | H₂SO₄ (catalytic) | 4-(Ethylamino)butyl butanoate |

The hydroxyl group of this compound can also be converted into an ether. A widely used method for preparing ethers is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base (like sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction.

Another approach is the acid-catalyzed dehydration. At lower temperatures, the dehydration of primary alcohols like 1-butanol (B46404) can lead to the formation of a symmetric ether (dibutyl ether). chemcess.com For unsymmetrical ethers, palladium-catalyzed hydroalkoxylation of alkenes represents a modern alternative. organic-chemistry.org Additionally, various catalysts, including iron(III) chloride (FeCl₃), can facilitate the reaction of alcohols with other nucleophiles to form ethers under specific conditions. organic-chemistry.org

Table 2: General Etherification Reaction

| Reactant 1 | Reagent 1 | Reagent 2 | Product |

|---|---|---|---|

| This compound | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | 1-Methoxy-4-(ethylamino)butane |

| This compound | Sodium Hydride (NaH) | Benzyl Bromide | 1-(Benzyloxy)-4-(ethylamino)butane |

Reactions Involving the Secondary Amine Group

The secondary amine in this compound provides a second reactive site for derivatization, enabling the synthesis of amides, sulfonamides, and more complex amines.

Secondary amines readily undergo acylation when treated with acylating agents such as acid chlorides or acid anhydrides to form N-substituted amides. The reaction is typically carried out in the presence of a base (like pyridine (B92270) or triethylamine) to scavenge the acid byproduct. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to form the amide. The selective N-acylation of amino alcohols can be influenced by the reaction conditions and the structure of the acylating agent. researchgate.net

Similarly, sulfonylation occurs when the amine is reacted with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base. This reaction yields a sulfonamide, a functional group present in many pharmaceutical compounds.

Table 3: Acylation and Sulfonylation Reactions

| Reaction Type | Reactant 1 | Reagent | Product |

|---|---|---|---|

| Acylation | This compound | Acetyl Chloride | N-(4-hydroxybutyl)-N-ethylacetamide |

| Sulfonylation | This compound | Tosyl Chloride | N-(4-hydroxybutyl)-N-ethyl-4-methylbenzenesulfonamide |

The direct alkylation of secondary amines with alkyl halides can be difficult to control and often leads to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. masterorganicchemistry.com

A more controlled and widely utilized method for synthesizing tertiary amines is reductive amination. sigmaaldrich.com This process involves the reaction of the secondary amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate iminium ion. masterorganicchemistry.com The iminium ion is then reduced in situ to the corresponding tertiary amine. masterorganicchemistry.comsigmaaldrich.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. masterorganicchemistry.comsigmaaldrich.com Sodium cyanoborohydride is particularly effective because it is a mild reducing agent that selectively reduces the iminium ion in the presence of the unreacted carbonyl compound. masterorganicchemistry.com This method provides a highly efficient route to a wide variety of tertiary amines. researchgate.net

Table 4: Reductive Amination Reaction

| Reactant 1 | Carbonyl Compound | Reducing Agent | Product |

|---|---|---|---|

| This compound | Formaldehyde | NaBH₃CN | N-Ethyl-N-methyl-4-aminobutan-1-ol |

| This compound | Acetone | H₂/Pd-C | N-Ethyl-N-isopropyl-4-aminobutan-1-ol |

The presence of both an amine and an alcohol in the same molecule, separated by a flexible four-carbon chain, makes this compound an ideal precursor for intramolecular cyclization reactions to form five-membered nitrogen-containing heterocycles. mdpi.comyoutube.com

One significant transformation is the synthesis of N-ethylpyrrolidine. This can be achieved through a dehydrative cyclization reaction, typically under acidic conditions and heat, where the hydroxyl group is protonated and eliminated as water, followed by nucleophilic attack by the nitrogen atom to close the ring. A related industrial process involves the catalytic hydrogenation of N-ethylsuccinimide or N-ethylpyrrolidone. For example, N-ethylpyrrolidone can be reduced to N-ethylpyrrolidine using catalysts like Palladium on carbon (Pd/C) or Palladium(II) oxide (PdO) under hydrogen pressure at elevated temperatures. google.com While this starts from a lactam, the cyclization of this compound to the same lactam (N-ethyl-2-pyrrolidone) via oxidation and subsequent cyclization is a plausible synthetic route. The direct reductive cyclization of the amino alcohol itself can also be explored using specific catalytic systems. Such cyclization strategies are crucial for building complex molecular frameworks found in natural products and pharmaceuticals. rsc.org

Formation of Nitrosamine (B1359907) Derivatives for Research Purposes

The study of N-nitroso compounds is a significant area of chemical research, primarily due to their classification as potential carcinogens and their presence as contaminants in various consumer products and pharmaceuticals. nih.govacs.orgresearchgate.net this compound, as a secondary amine, can serve as a precursor for the formation of its corresponding N-nitrosamine derivative, N-nitroso-4-ethylamino-1-butanol. This transformation is a subject of research interest for creating analytical standards to detect and quantify potential nitrosamine impurities. cardiff.ac.uk

The general chemical reaction for the formation of nitrosamines from secondary amines involves the reaction with a nitrosating agent, typically under acidic conditions. cardiff.ac.uk The most common laboratory method utilizes sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid (HCl). cardiff.ac.uk

The reaction proceeds as follows:

Protonation of Nitrite: In the acidic medium, sodium nitrite is protonated to form nitrous acid (HNO₂).

Formation of the Nitrosating Agent: Nitrous acid can then be further protonated and lose a water molecule to form the nitrosonium ion (NO⁺), which is a potent nitrosating agent.

Nucleophilic Attack: The secondary amine, this compound, acts as a nucleophile, with the lone pair of electrons on the nitrogen atom attacking the nitrosonium ion.

Deprotonation: The resulting intermediate is then deprotonated to yield the stable N-nitrosamine derivative.

The synthesis of these derivatives is crucial for toxicological studies and for developing sensitive detection methods. cardiff.ac.uk For instance, research on tobacco-specific nitrosamines like 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) and its metabolite 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol (B32645) (NNAL) relies on synthetic standards for their detection and quantification in biological samples and consumer products. nih.govacs.orgnih.gov The study of these compounds helps in understanding their metabolic pathways and carcinogenic mechanisms. nih.govscience.gov

Below is a table summarizing the typical reaction parameters for the laboratory synthesis of N-nitrosamines from secondary amines, which would be applicable for the derivatization of this compound.

| Parameter | Optimal Range/Condition | Rationale |

| Substrate | This compound | Secondary amine precursor. |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) | Common and effective source of the nitroso group. cardiff.ac.uk |

| Solvent | Polar aprotic (e.g., Dichloromethane) | Enhances reactivity and dissolves the amine. |

| pH | Acidic (e.g., 1.5–2.5) | Facilitates the formation of the active nitrosating agent, the nitrosonium ion (NO⁺). |

| Temperature | 0–5°C | Minimizes side reactions and degradation of the product. |

| Reaction Time | 12–24 hours | Allows for the completion of the nitrosation reaction. |

This table presents generalized conditions for nitrosamine formation based on established chemical principles.

Synthesis of Chiral Derivatives and Enantioselective Transformations

Enantioselective synthesis, the process of favoring the formation of one specific enantiomer of a chiral molecule, is a cornerstone of modern chemistry, particularly in pharmaceutical development where different enantiomers can exhibit vastly different biological activities. wikipedia.orgbuchler-gmbh.commdpi.com this compound, being a chiral molecule itself (if a stereocenter is introduced) or serving as a chiral ligand or reagent, can be involved in the synthesis of chiral derivatives and enantioselective transformations.

While specific research detailing the synthesis of chiral derivatives directly from this compound is not extensively documented in the provided results, the broader class of chiral amino alcohols is widely used in asymmetric synthesis. researchgate.netresearchgate.netacs.org One major application is in the preparation of chiral reducing agents. For example, chiral amino alcohols can be reacted with lithium aluminum hydride (LiAlH₄) to form chiral hydride reagents. researchgate.netresearchgate.net These reagents are then used for the asymmetric reduction of prochiral ketones to produce chiral secondary alcohols with high enantiomeric excess. researchgate.netresearchgate.net

The general approach involves:

Preparation of the Chiral Reagent: A chiral amino alcohol, structurally similar to this compound, is complexed with a hydride source like LiAlH₄.

Asymmetric Reduction: The prochiral substrate (e.g., a ketone) is introduced to the chiral hydride complex. The chiral environment of the reagent directs the hydride attack to one face of the carbonyl group preferentially, leading to the formation of one enantiomer of the alcohol product in excess.

Research has shown that amino alcohols derived from natural sources like (S)-aspartic acid or (+)-(2S,3R)-4-dimethylamino-3-methyl-1,2-diphenyl-2-butanol can be highly effective in these transformations, yielding products with high optical purity. researchgate.netacs.org

Another pathway for creating chiral derivatives involves enantioselective catalysis, where a chiral catalyst directs a reaction to produce a chiral product. wikipedia.orggoogle.com For instance, the reaction of an amine with a chiral epoxide is a common method for synthesizing chiral amino alcohols. google.com This type of reaction, if applied to a derivative of this compound, could be used to introduce new stereocenters with high stereocontrol.

The table below outlines a representative enantioselective transformation where a chiral amino alcohol is used to create a chiral product.

| Transformation | Reagents & Conditions | Product Type | Enantioselectivity (Example) |

| Asymmetric Ketone Reduction | Chiral amino alcohol (e.g., (S)-4-anilino-3-methylamino-1-butanol) + LiAlH₄ in an ether solvent at low temperatures (e.g., -70°C). researchgate.net | Chiral Secondary Alcohol | High enantiomeric excess (e.g., >90% ee). researchgate.net |

| Enantioselective Alkylation | Amine, Epoxide (e.g., epichlorohydrin), Chiral Catalyst (e.g., (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino cobalt), Aprotic polar solvent. google.com | Chiral Amino Alcohol | High enantiomeric ratio. uva.es |

This table illustrates common enantioselective methods involving amino alcohols or amines, providing a framework for potential transformations with this compound.

Computational Chemistry and Theoretical Studies on 4 Ethylamino 1 Butanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electronic properties of a molecule. For 4-Ethylamino-1-butanol, methods like Density Functional Theory (DFT) would be employed to perform geometry optimization. These calculations would yield crucial data on bond lengths, bond angles, and dihedral angles, providing a precise model of the molecule's structure.

A hypothetical table of optimized geometric parameters for the most stable conformer of this compound, as would be determined by DFT calculations, is presented below.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Atom Pair/Triplet/Quad | Predicted Value |

|---|---|---|

| Bond Length (Å) | C-C (butane chain) | ~1.53 - 1.54 |

| C-N | ~1.47 | |

| C-O | ~1.43 | |

| N-H | ~1.01 | |

| O-H | ~0.96 | |

| Bond Angle (°) | C-C-C (butane chain) | ~109.5 - 112 |

| C-N-C | ~112 | |

| C-O-H | ~109 | |

| Dihedral Angle (°) | H-O-C-C | Variable (Conformer dependent) |

Note: These values are illustrative and based on typical bond lengths and angles for similar organic molecules.

Furthermore, these calculations would reveal the electronic structure, including the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), and the molecular electrostatic potential. This information is critical for understanding the molecule's reactivity, polarity, and potential for intermolecular interactions.

Conformational Analysis and Energy Landscapes

Due to the presence of several rotatable single bonds, this compound can exist in numerous conformations. A thorough conformational analysis is essential to identify the most stable arrangements and to understand the energy barriers between them. This is typically achieved by systematically rotating key dihedral angles and calculating the corresponding potential energy, thereby generating a potential energy surface (PES).

For this compound, the key dihedral angles to be scanned would include the C-C bonds of the butane backbone, the C-N bond, and the C-O bond. The resulting energy landscape would reveal the global minimum energy conformer, as well as other low-energy local minima. These stable conformers are often stabilized by intramolecular hydrogen bonds, for instance, between the hydroxyl group and the amino group. The likelihood of such bonding would depend on the length of the alkyl chain, which in this case is a flexible four-carbon chain.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools for modeling chemical reactions, elucidating reaction mechanisms, and identifying transition states. For this compound, one could model various potential reactions, such as its synthesis or decomposition pathways. For example, the formation of this compound could be modeled to understand the energetics of the reaction and the structure of the transition state.

Such studies would involve locating the transition state structure on the potential energy surface that connects the reactants and products. The energy of this transition state would determine the activation energy of the reaction, a key parameter in chemical kinetics. Methods such as Intrinsic Reaction Coordinate (IRC) calculations would be used to confirm that the identified transition state correctly connects the desired reactants and products.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules and their interactions with their environment over time. For this compound, MD simulations would be particularly insightful for understanding its behavior in a solvent, such as water. These simulations would model the movement of the this compound molecule and the surrounding solvent molecules, providing a detailed picture of the intermolecular forces at play.

Key insights from MD simulations would include the formation and dynamics of intermolecular hydrogen bonds between the amino and hydroxyl groups of this compound and water molecules. The analysis of radial distribution functions (RDFs) from the simulation data would quantify the probability of finding a solvent molecule at a certain distance from a specific atom in the solute, offering a structural map of the solvation shell.

Table 2: Expected Insights from Molecular Dynamics Simulations of this compound in Water

| Analysis | Information Gained |

|---|---|

| Radial Distribution Functions (RDFs) | Solvation structure around the amino and hydroxyl groups. |

| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds with water. |

| Diffusion Coefficient | Mobility of this compound in solution. |

Spectroscopic Property Prediction using Theoretical Models

Theoretical models can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model and aid in spectral assignment. For this compound, this would include the prediction of Nuclear Magnetic Resonance (NMR) spectra and infrared (IR) spectra.

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with a high degree of accuracy using quantum mechanical calculations. These predictions are invaluable for assigning peaks in experimental NMR spectra and can help in the structural elucidation of the molecule and its conformers.

Similarly, the vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. By comparing the theoretical spectrum with an experimental one, researchers can identify the characteristic vibrational modes of the molecule, including the stretching and bending frequencies of the O-H, N-H, C-N, and C-O bonds. This comparison can also provide evidence for the presence of intramolecular hydrogen bonding.

Catalytic Applications and Ligand Design Incorporating 4 Ethylamino 1 Butanol Scaffolds

Role of Amino Alcohols as Ligands in Transition Metal Catalysis

Amino alcohols, including structures analogous to 4-Ethylamino-1-butanol, function as versatile N,O-bidentate ligands. The nitrogen and oxygen atoms can coordinate to a transition metal center to form a stable five- or six-membered chelate ring, which enhances the stability and catalytic activity of the complex. nih.govalfa-chemistry.com The amino group typically acts as a soft donor, while the hydroxyl group is a hard donor, allowing these ligands to effectively stabilize a variety of metal centers across different oxidation states.

This dual functionality is crucial for their catalytic efficacy. For instance, amino alcohols have been successfully employed as supporting ligands in nickel-catalyzed Suzuki cross-coupling reactions, facilitating the formation of carbon-carbon bonds between unactivated alkyl halides and arylboronic acids. organic-chemistry.org In these systems, the ligand not only stabilizes the nickel catalyst but also participates in the catalytic cycle, influencing the reactivity and selectivity of the transformation. The ability of the ligand to be deprotonated at the alcohol or amine moiety can also play a direct role in the catalytic mechanism, often involving proton transfer steps. mdpi.com The modular nature of the amino alcohol scaffold allows for systematic modifications—such as altering the substituents on the nitrogen atom or the carbon backbone—to fine-tune the catalyst's performance for specific substrates and reactions.

Enantioselective Catalysis Mediated by Chiral this compound Derivatives

The synthesis of single-enantiomer compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. rsc.org Chiral amino alcohols are among the most successful classes of ligands for achieving high levels of enantioselectivity in metal-catalyzed reactions. westlake.edu.cnpolyu.edu.hk By introducing a stereocenter into the this compound backbone, a chiral ligand can be created that, upon coordination to a metal, generates a chiral catalytic environment. This chiral pocket forces the substrate molecules to approach the metal's active site in a specific orientation, leading to the preferential formation of one enantiomer of the product over the other.

A classic and well-studied example is the catalytic enantioselective addition of diethylzinc to aldehydes. rsc.org In this reaction, a chiral amino alcohol ligand coordinates to the zinc atom, forming a chiral complex that delivers the ethyl group to one face of the aldehyde with high selectivity. While specific data for this compound derivatives is not prevalent, the performance of analogous chiral β-amino alcohols demonstrates the principle's effectiveness. The steric and electronic properties of the ligand are critical; for example, sterically demanding groups on the ligand can enhance enantioselectivity by creating a more defined and discriminating chiral pocket. polyu.edu.hk

This strategy has been applied to a broad range of asymmetric transformations, including transfer hydrogenation of ketones, aldol (B89426) reactions, and Michael additions, highlighting the immense potential of chiral this compound derivatives in asymmetric synthesis. polyu.edu.hkacs.org

Performance of Chiral Amino Alcohol Ligands in the Enantioselective Addition of Diethylzinc to Benzaldehyde

This table summarizes the effectiveness of various chiral amino alcohol ligands in a benchmark asymmetric reaction, illustrating the high yields and enantiomeric excesses (ee) that can be achieved. This data serves as a model for the potential performance of chiral derivatives of this compound.

| Chiral Amino Alcohol Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|

| (1R,2S)-N,N-Dibutylnorephedrine | 97 | 98 | rsc.org |

| (1R,2S)-N-Isopropylephedrine | 100 | 92 | rsc.org |

| (2R,3R)-3-(cis-2,6-dimethylpiperidino)-3-phenyl-1,2-propanediol (resin-supported) | ~95 | 92 (average) | nih.gov |

| Optimized Homogeneous Amino Alcohol Catalyst 13a | >99 | 95 | rsc.org |

Heterogeneous and Homogeneous Catalysis Utilizing Amino Alcohol Structures

Catalysts based on amino alcohol ligands can be employed in both homogeneous and heterogeneous systems, each offering distinct advantages. rsc.orgnih.gov

Homogeneous Catalysis: In a homogeneous system, the amino alcohol-metal complex is dissolved in the same phase as the reactants. savemyexams.com This setup often leads to higher activity and selectivity because the catalytic active sites are well-defined and easily accessible to the substrate molecules. ethz.ch The mild reaction conditions and high efficiency associated with homogeneous catalysts are significant benefits. nih.gov However, a major drawback is the difficulty of separating the catalyst from the product mixture after the reaction, which can lead to product contamination and loss of the often-expensive catalyst. ethz.ch

Heterogeneous Catalysis: To overcome the separation challenge, amino alcohol ligands can be immobilized on solid supports, creating a heterogeneous catalyst that exists in a different phase from the reaction mixture. savemyexams.com Common supports include polymers like polystyrene resins, inorganic materials such as silica, and, more recently, magnetic nanoparticles. nih.govnih.govproquest.com This process, often called "heterogenization," allows for the catalyst to be easily recovered by simple filtration or, in the case of magnetic nanoparticles, by using an external magnet. nih.gov This facilitates catalyst recycling, reduces waste, and lowers operational costs. proquest.com While immobilization can sometimes lead to a decrease in catalytic activity due to mass transfer limitations or altered active site geometry, careful design of the linker and support material can mitigate these effects, resulting in highly active and robust heterogeneous catalysts. nih.govethz.ch

Comparison of Homogeneous and Heterogeneous Catalysis with Amino Alcohol Ligands

This table outlines the key characteristics and trade-offs between using amino alcohol-based catalysts in homogeneous versus heterogeneous systems.

| Feature | Homogeneous Catalysis | Heterogeneous Catalysis |

|---|---|---|

| Catalyst Phase | Same phase as reactants (liquid) | Different phase from reactants (solid catalyst in liquid/gas) |

| Active Sites | Well-defined, uniform, highly accessible ethz.ch | May be less uniform; accessibility can be limited by diffusion ethz.ch |

| Activity & Selectivity | Generally high due to accessible sites nih.gov | Can be high, but may be lower than homogeneous counterparts |

| Reaction Conditions | Often milder temperatures and pressures | May require more forcing conditions |

| Catalyst Separation | Difficult, often requires extraction or distillation ethz.ch | Easy, typically by filtration or magnetic decantation nih.govnih.gov |

| Recycling | Challenging and often expensive ethz.ch | Straightforward, a key advantage proquest.com |

Catalytic Mechanisms and Active Site Investigations

Understanding the catalytic mechanism at a molecular level is crucial for optimizing catalyst performance and designing new, more efficient systems. For catalysts incorporating this compound or similar ligands, the active site is the transition metal center, whose reactivity is profoundly influenced by the coordinated amino alcohol. bertweckhuysen.com

Many catalytic cycles involving these complexes operate through a principle of metal-ligand cooperation . researchgate.net In this model, the ligand is not merely a static scaffold but actively participates in bond-making and bond-breaking steps. For example, in certain asymmetric transfer hydrogenation reactions, the catalytic cycle is believed to involve a concerted transfer of a hydride from the metal (e.g., Ruthenium) and a proton from the ligand's N-H group to the carbonyl substrate. rsc.org This bifunctional mechanism, where both the metal and the ligand are directly involved in the transition state, is highly efficient and is a hallmark of many Noyori-type catalysts. rsc.org

A generalized catalytic cycle for the hydrogenation of a ketone might proceed as follows:

Substrate Coordination: The ketone substrate coordinates to the metal center of the active catalyst.

Hydrogen Transfer: The coordinated ligand and metal work in concert to transfer hydrogen to the ketone. The hydrido ligand on the metal attacks the carbonyl carbon, while the proton on the ligand's nitrogen or oxygen is transferred to the carbonyl oxygen. rsc.org

Product Release: The newly formed chiral alcohol product is released from the coordination sphere of the metal.

Catalyst Regeneration: The catalyst is regenerated by reaction with a hydrogen source (e.g., H₂ or isopropanol), preparing it for the next catalytic turnover.

Investigating these mechanisms involves a combination of experimental techniques, such as in-situ spectroscopy and kinetic studies, as well as computational modeling (e.g., Density Functional Theory). acs.org These studies help elucidate the structure of the active species, map the energy profile of the reaction pathway, and understand the precise interactions between the catalyst, substrate, and ligand that govern the reaction's outcome and enantioselectivity. acs.org

Biochemical Interactions and Biomedical Research of Amino Alcohol Analogs

Investigation of Amino Alcohol Metabolites in Biological Systems

The metabolism of amino alcohols, including analogs like 4-Ethylamino-1-butanol, is a critical area of study in understanding the biotransformation and potential physiological effects of these compounds. While specific metabolic studies on this compound are not extensively documented in publicly available literature, its metabolic fate can be inferred from the known metabolic pathways of structurally related compounds, such as N-alkylated amines and primary alcohols. The primary routes of metabolism for a compound like this compound are expected to involve N-dealkylation and oxidation of the alcohol and amino moieties.

One of the principal metabolic pathways for secondary amines is oxidative N-dealkylation, a reaction catalyzed by cytochrome P450 (CYP450) enzymes in the liver. nih.govencyclopedia.pub This process involves the hydroxylation of the carbon atom attached to the nitrogen, leading to an unstable intermediate that spontaneously cleaves. In the case of this compound, N-deethylation would result in the formation of 4-amino-1-butanol (B41920) and acetaldehyde (B116499). nih.gov Further metabolism of 4-amino-1-butanol can occur, as seen in studies of its un-ethylated analog, which is a precursor to γ-aminobutyric acid (GABA). wikipedia.org The conversion of 4-amino-1-butanol to GABA involves oxidation of the alcohol to an aldehyde, forming γ-aminobutyraldehyde, which is then further oxidized to the carboxylic acid, GABA. wikipedia.org

The primary alcohol group of this compound is also susceptible to oxidation. wordpress.commedlifemastery.com In biological systems, this oxidation is primarily carried out by alcohol dehydrogenases, which convert primary alcohols to aldehydes. wordpress.comlibretexts.org Further oxidation of the resulting aldehyde to a carboxylic acid can also occur. researchgate.net Therefore, this compound could be oxidized to 4-ethylamino-1-butanal and subsequently to 4-ethylaminobutanoic acid.

Conjugation reactions represent another potential metabolic pathway for this compound. The primary alcohol group can undergo glucuronidation or sulfation, which are common phase II metabolic reactions that increase the water solubility of xenobiotics, facilitating their excretion. acs.org

A summary of the probable metabolic pathways for this compound is presented in the table below.

| Metabolic Pathway | Enzyme Family | Potential Metabolites | Analogous Reactions |

| N-Deethylation | Cytochrome P450 | 4-Amino-1-butanol, Acetaldehyde | N-dealkylation of secondary amines nih.govnih.gov |

| Alcohol Oxidation | Alcohol Dehydrogenase | 4-Ethylamino-1-butanal | Oxidation of primary alcohols wordpress.commedlifemastery.com |

| Aldehyde Oxidation | Aldehyde Dehydrogenase | 4-Ethylaminobutanoic acid | Oxidation of aldehydes |

| Glucuronidation | UDP-glucuronosyltransferases | This compound glucuronide | Conjugation of primary alcohols acs.org |

| Sulfation | Sulfotransferases | This compound sulfate | Conjugation of primary alcohols acs.org |

Research on Amino Alcohol-Based Scaffolds for Drug Discovery Intermediates

Amino alcohols are recognized as valuable scaffolds in medicinal chemistry due to their versatile chemical properties and their presence in numerous biologically active molecules. researchgate.net The bifunctional nature of amino alcohols, containing both a nucleophilic amino group and a hydroxyl group, allows for the synthesis of a diverse range of molecular architectures, making them important intermediates in drug discovery. acs.orgnih.gov While specific research focusing on this compound as a drug discovery intermediate is not widely published, its structural features suggest its potential utility in the synthesis of various heterocyclic and acyclic compounds of medicinal interest.

The primary alcohol and secondary amine of this compound can be utilized to construct various heterocyclic scaffolds. For instance, reaction of the amino alcohol with phosgene (B1210022) or its equivalents can lead to the formation of oxazolidinone rings, a privileged scaffold found in several antibacterial agents. nih.gov Similarly, condensation reactions with carboxylic acid derivatives can yield morpholinones and other related heterocycles. nih.gov The chirality of amino alcohols is often a key feature in their application as drug intermediates, and while this compound is achiral, its derivatives can be used to introduce specific stereochemistry into a target molecule. researchgate.netnih.gov

Amino alcohols also serve as precursors for the synthesis of more complex chiral molecules. researchgate.net The hydroxyl group can be converted into a good leaving group, allowing for nucleophilic substitution, while the amino group can be protected and later deprotected to participate in peptide bond formation or other coupling reactions. The use of amino alcohols as chiral auxiliaries in asymmetric synthesis is another important application.

The table below summarizes potential applications of amino alcohol scaffolds, such as this compound, in drug discovery.

| Scaffold/Intermediate Type | Synthetic Transformation | Potential Therapeutic Area | Relevant Research |

| Oxazolidinones | Reaction with phosgene or equivalents | Antibacterial | Synthesis of chiral fragments from amino alcohols acs.orgnih.gov |

| Morpholinones | Condensation with α-haloacetyl halides | Various | Synthesis of diverse scaffolds from amino alcohols nih.gov |

| Chiral Building Blocks | Derivatization of the alcohol and amine | Various | Stereoselective synthesis of amino alcohols |

| Unnatural Amino Acids | Oxidation of the alcohol to a carboxylic acid | Various | Synthesis of N-alkyl amino acids researchgate.netnih.govresearchgate.net |

Study of Amino Alcohols in Peptide and Protein Conjugation Research

The conjugation of small molecules to peptides and proteins is a widely used strategy to enhance their therapeutic properties, such as stability, targeting, and cellular uptake. nih.gov Amino alcohols, with their dual functionality, offer potential sites for conjugation. The secondary amine and primary alcohol of this compound can both be utilized for covalent modification of peptides and proteins.

The secondary amine of this compound can be targeted for site-selective modification. Methods for the selective modification of secondary amines in the presence of primary amines have been developed, which could be applied to conjugate this compound to a peptide or protein. nih.govacs.org For example, Michael addition reactions with ynones have been shown to selectively modify secondary amines under mild, biocompatible conditions. nih.govacs.org This approach could be used to attach this compound to a peptide, introducing a hydroxylated alkyl chain.

The primary alcohol of this compound provides another handle for conjugation. While less reactive than amines, alcohols can be activated for conjugation or can participate in specific coupling reactions. For instance, the alcohol can be converted to an aldehyde, which can then react with an aminooxy- or hydrazide-functionalized peptide to form a stable oxime or hydrazone linkage. acs.orgmdpi.com Alternatively, the alcohol can be used in esterification reactions with a carboxylic acid on a peptide, although this may require activating agents. bachem.com The synthesis of peptide alcohols, where an amino acid is reduced to an amino alcohol, is also a relevant area of research, suggesting the compatibility of the amino alcohol moiety with peptide chemistry. researchgate.net

The table below outlines potential strategies for the conjugation of this compound to peptides and proteins.

| Functional Group on this compound | Conjugation Chemistry | Functional Group on Peptide/Protein | Resulting Linkage |

| Secondary Amine | Michael Addition with Ynones | Ynone-modified residue | C-N bond |

| Secondary Amine | Reductive Amination | Aldehyde or Ketone | C-N bond |

| Primary Alcohol | Oxidation to Aldehyde, then Oxime Ligation | Aminooxy | Oxime |

| Primary Alcohol | Oxidation to Aldehyde, then Hydrazone Ligation | Hydrazide | Hydrazone |

| Primary Alcohol | Esterification | Carboxylic Acid | Ester |

Metabolic Pathways Involving Amino Alcohols in Microorganisms